molecular formula C11H13LiO2 B025049 Lithium;2-methyl-2-phenyl-1,3-dioxane CAS No. 110347-00-7

Lithium;2-methyl-2-phenyl-1,3-dioxane

Cat. No.: B025049
CAS No.: 110347-00-7
M. Wt: 184.2 g/mol
InChI Key: WPAMHPVZJJUYDB-UHFFFAOYSA-N
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Description

Lithium;2-methyl-2-phenyl-1,3-dioxane is a specialized organolithium compound featuring a 1,3-dioxane ring substituted with methyl and phenyl groups at the 2-position. Its structure combines the electron-withdrawing properties of the phenyl group with the steric bulk of the methyl group, making it a unique reagent in synthetic chemistry. The compound is notably employed in reduction reactions, such as the lithium aluminum hydride-mediated conversion of ester moieties to diols, and subsequent acid-catalyzed cyclization to form functionalized dioxane derivatives (e.g., syn-4-(4-fluorophenyl)-2,2-dimethyl-5-vinyl-1,3-dioxane) in quantitative yields . Its role in facilitating stereoselective transformations highlights its importance in organic synthesis.

Properties

CAS No.

110347-00-7

Molecular Formula

C11H13LiO2

Molecular Weight

184.2 g/mol

IUPAC Name

lithium;2-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1

InChI Key

WPAMHPVZJJUYDB-UHFFFAOYSA-N

SMILES

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2

Canonical SMILES

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2

Synonyms

Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The conformational behavior of 1,3-dioxane derivatives is highly dependent on substituent positions. Lithium;2-methyl-2-phenyl-1,3-dioxane, with substituents at the 2-position, contrasts sharply with 5-substituted analogs (e.g., 5-methyl-1,3-dioxane). Key findings include:

  • Substituent Position Effects :
    • Substituents at the 2-position (e.g., methyl) exhibit a conformational free energy difference (ΔG°) of 3.98 kcal/mol , favoring the axial conformer due to steric strain in the equatorial position.
    • Substituents at the 5-position (e.g., methyl) show a much smaller ΔG° (0.83 kcal/mol ), leading to a more balanced equatorial-axial equilibrium .
  • Steric and Electronic Influences :
    • The phenyl group in this compound introduces significant steric bulk and electron-withdrawing effects, further stabilizing the axial conformer compared to simpler 2-methyl derivatives.

Computational and Experimental Insights

  • Geometry Optimization : Computational studies (HF/6-31Gand B3LYP/6-31G ) on methyl-substituted 1,3-dioxanes reveal that 2-methyl derivatives exhibit greater structural distortion than 5-methyl analogs, aligning with experimental conformational data .
  • Synthetic Yield : this compound enables near-quantitative yields in diol formation, whereas brominated derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) are less reactive in synthesis but effective as preservatives .

Research Findings and Discussion

  • Conformational Rigidity : The 2-position substituents in this compound impose greater conformational rigidity compared to 5-substituted derivatives, making it advantageous in stereocontrolled reactions .
  • Industrial Relevance : While brominated dioxanes dominate preservative applications, the lithium derivative fills a niche in high-precision organic synthesis, particularly in pharmaceutical intermediates .
  • Unresolved Questions : The exact ΔG° for this compound remains unquantified experimentally, necessitating further conformational studies.

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